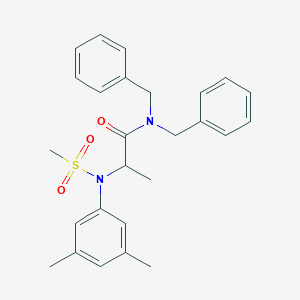
N~1~,N~1~-dibenzyl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide
Übersicht
Beschreibung
N~1~,N~1~-dibenzyl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as DB-DPMSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in the field of cancer research. DB-DPMSA is a small-molecule inhibitor that targets the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells, making DB-DPMSA a promising candidate for the development of novel cancer therapies.
Wirkmechanismus
DB-DPMSA targets the proteasome, a cellular complex responsible for the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. DB-DPMSA has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is essential for the degradation of many regulatory proteins.
Biochemical and Physiological Effects:
DB-DPMSA has been shown to induce apoptosis in cancer cells by inhibiting the proteasome. In addition, DB-DPMSA has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. DB-DPMSA has also been shown to modulate the expression of several genes involved in cancer progression, such as p53 and Bcl-2.
Vorteile Und Einschränkungen Für Laborexperimente
DB-DPMSA has several advantages for lab experiments. It is a small-molecule inhibitor that can be easily synthesized and purified. DB-DPMSA has also been shown to exhibit potent anti-cancer activity in a variety of cancer cell lines, making it a promising candidate for the development of novel cancer therapies. However, DB-DPMSA has several limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, DB-DPMSA has not been extensively studied in animal models, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for the study of DB-DPMSA. One potential direction is to improve the solubility of DB-DPMSA in aqueous solutions, which would facilitate its administration in vivo. Another potential direction is to study the efficacy of DB-DPMSA in animal models, which would provide valuable information for its potential clinical translation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer activity of DB-DPMSA, which could lead to the development of more potent and selective proteasome inhibitors.
Wissenschaftliche Forschungsanwendungen
DB-DPMSA has been extensively studied for its potential application in cancer research. Several studies have shown that DB-DPMSA exhibits potent anti-cancer activity in a variety of cancer cell lines, including breast cancer, prostate cancer, and multiple myeloma. DB-DPMSA has also been shown to synergize with other anti-cancer agents, such as bortezomib, to enhance their efficacy.
Eigenschaften
IUPAC Name |
N,N-dibenzyl-2-(3,5-dimethyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-20-15-21(2)17-25(16-20)28(32(4,30)31)22(3)26(29)27(18-23-11-7-5-8-12-23)19-24-13-9-6-10-14-24/h5-17,22H,18-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXTYSVRUKRJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C(C)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



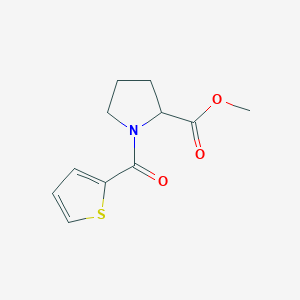
![1-[4-nitro-3-(1-piperidinyl)phenyl]-4-(phenylacetyl)piperazine](/img/structure/B4175086.png)
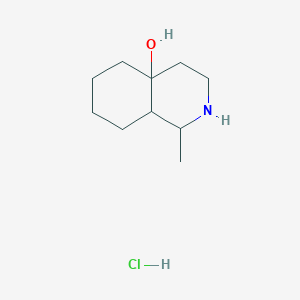
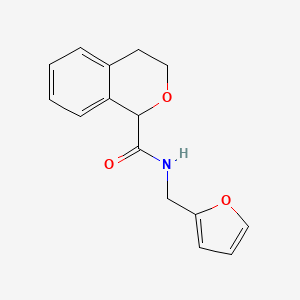
![2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide](/img/structure/B4175100.png)
![N~1~-cycloheptyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4175112.png)
![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4175114.png)
![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]acetamide](/img/structure/B4175121.png)
![2-chloro-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4175129.png)
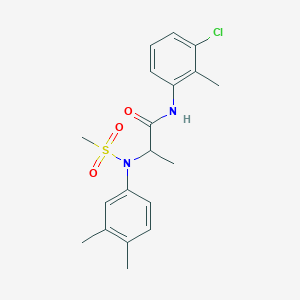
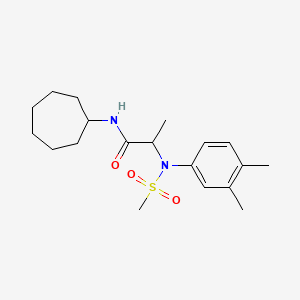
![6-bromo-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4175164.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)
![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)